4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate
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Overview
Description
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate is a chemical compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its unique structure, which includes a hexanoate ester group attached to a phenyl ring, which is further connected to an octahydro-2H-isoindol-2-yl group.
Preparation Methods
The synthesis of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate typically involves the esterification of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenol with hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Chemical Reactions Analysis
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Scientific Research Applications
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate can be compared with other similar compounds, such as:
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate: This compound has a heptanoate ester group instead of a hexanoate group, which may affect its chemical properties and reactivity.
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate: This compound contains a benzenesulfonate group, which can influence its solubility and biological activity.
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (2-methylphenoxy)acetate: The presence of a 2-methylphenoxyacetate group in this compound can lead to different chemical and biological properties compared to the hexanoate ester.
Properties
Molecular Formula |
C20H25NO4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] hexanoate |
InChI |
InChI=1S/C20H25NO4/c1-2-3-4-9-18(22)25-15-12-10-14(11-13-15)21-19(23)16-7-5-6-8-17(16)20(21)24/h10-13,16-17H,2-9H2,1H3 |
InChI Key |
MPOWNDHMCNZLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
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